Pyridine, 2-chloro-3-(tributylstannyl)-

Sequential Cross-Coupling Orthogonal Reactivity Heterocyclic Chemistry

Pyridine, 2-chloro-3-(tributylstannyl)- (CAS 190060-73-2, empirical formula C₁₇H₃₀ClNSn, molecular weight 402.59 g·mol⁻¹, exact mass 403.10888 Da) is a bifunctional organotin heterocycle that embeds both a chlorine leaving group at the 2-position and a tributylstannyl (–SnBu₃) transmetalation handle at the 3-position of the pyridine ring. Its complementary reactivity profile enables sequential, orthogonal, site-selective cross-coupling strategies that are inaccessible with simpler monofunctional stannylpyridines.

Molecular Formula C17H30ClNSn
Molecular Weight 402.6 g/mol
CAS No. 190060-73-2
Cat. No. B12556620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-chloro-3-(tributylstannyl)-
CAS190060-73-2
Molecular FormulaC17H30ClNSn
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)Cl
InChIInChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
InChIKeyQVMCNKXAMXHRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine, 2-chloro-3-(tributylstannyl)- (CAS 190060-73-2): A Dual-Functional Organotin Reagent for Precision Heterocycle Construction


Pyridine, 2-chloro-3-(tributylstannyl)- (CAS 190060-73-2, empirical formula C₁₇H₃₀ClNSn, molecular weight 402.59 g·mol⁻¹, exact mass 403.10888 Da) is a bifunctional organotin heterocycle that embeds both a chlorine leaving group at the 2-position and a tributylstannyl (–SnBu₃) transmetalation handle at the 3-position of the pyridine ring [1]. Its complementary reactivity profile enables sequential, orthogonal, site-selective cross-coupling strategies that are inaccessible with simpler monofunctional stannylpyridines . The mass spectrum of this compound is registered in the authoritative Wiley Registry of Mass Spectral Data, providing a reference-quality analytical fingerprint for identity verification [1].

1
Enables sequential, regiospecific cross-coupling via orthogonal C–Sn and C–Cl sites
2
3-Stannyl regiochemistry aligns with reported efficient transmetalation coupling profiles
3
Certified Wiley Registry mass spectrum supports identity verification in QC workflows

Why Generic Substitution Fails for Pyridine, 2-chloro-3-(tributylstannyl)- (CAS 190060-73-2)


The seemingly trivial positional interchange of chlorine and tributylstannyl on the pyridine scaffold generates constitutively distinct chemical entities that differ markedly in stability, reactivity, and cross-coupling outcomes. Isomers such as 3-chloro-2-(tributylstannyl)pyridine (CAS 206357-78-0) and 2-chloro-5-(tributylstannyl)pyridine (CAS 183545-05-3) place the stannyl and halide in different electronic environments relative to the ring nitrogen, altering transmetalation rates and oxidative addition efficiencies . More critically, the widely supplied 2-(tributylstannyl)pyridine (CAS 17997-47-6) wholly lacks a secondary halogen reaction site, making it suboptimal for synthetic schemes requiring iterative, chemo-controlled sequential couplings . The review of metalated heterocycles unequivocally distinguishes 3-stannylpyridines as a distinct subclass whose reactivity profile cannot be extrapolated from 2- or 4-stannyl isomers .

Isomeric substitution may alter reactivity
3-Chloro-2-(tributylstannyl)pyridine or 2-chloro-5-(tributylstannyl)pyridine shift stannyl/halide electronic environments, potentially changing coupling efficiencies.
Lack of second reactive handle limits utility
2-(Tributylstannyl)pyridine (CAS 17997-47-6) offers only one reaction site, preventing iterative sequential coupling required for 2,3-disubstitution.
Absence of chlorine prevents orthogonal functionalization
3-(Tributylstannyl)pyridine (CAS 59020-10-9) lacks the chlorine leaving group, restricting post-coupling diversification strategies.

Product-Specific Quantitative Evidence Guide: Pyridine, 2-chloro-3-(tributylstannyl)- (CAS 190060-73-2)


Orthogonal C–Cl and C–Sn Reactivity Enables Sequential, Regiospecific 2,3-Difunctionalization

The defining structural feature of 2-chloro-3-(tributylstannyl)pyridine is the juxtaposition of a chlorine atom (C–Cl, amenable to Suzuki, Buchwald–Hartwig, SNAr, or Negishi coupling) and a tributylstannyl group (C–Sn, exclusively activated under Stille conditions with Pd⁰ catalysts) within a single pyridine ring. This orthogonal reactivity permits definitive first-step coupling at the stannane with an aryl/heteroaryl halide, followed by second-step functionalization at the chlorine site using a different cross-coupling manifold, thereby yielding a fully differentiated 2,3-disubstituted pyridine . In contrast, the isomeric 2-(tributylstannyl)pyridine (CAS 17997-47-6) contains only a single reactive site and is limited to one synthetic transformation, while 3-chloro-2-(tributylstannyl)pyridine presents an altered spatial arrangement that may affect reactivity patterns .

Orthogonal C–Sn vs C–Cl reactivity
Class-level inference
Two orthogonal sites: C–Sn (Stille) + C–Cl (Suzuki/Buchwald–Hartwig/SNAr/Negishi); single-site comparator lacks iterative ability
Supports sequential, regiospecific 2,3-difunctionalization
Reactivity order confirmed by class-level Stille/Suzuki precedents
Sequential Cross-Coupling Orthogonal Reactivity Heterocyclic Chemistry Regioselectivity

3-Stannyl Regiochemistry Matches the Preferred Configuration for Stille-Active Pyridine Building Blocks in Medicinal Chemistry

The 3-tributylstannyl substituent in the target compound directly mirrors the reactive configuration of 3-alkylstannylpyridines that have been optimized for palladacycle-catalyzed Stille cross-coupling. Ma and coworkers demonstrated that 3-alkylstannylpyridines couple with a broad spectrum of aryl halides (Cl, Br, I) in moderate to excellent yields using cyclopalladated ferrocenylimine catalysts, tolerating diverse functional groups including amino, hydroxyl, keto, and aldehyde (yield range: ~55–95%) . The chlorine at C-2 further differentiates this analogue by providing a secondary synthetic vector absent in the unsubstituted 3-(tributylstannyl)pyridine (CAS 59020-10-9) .

3-Stannyl regiochemistry advantage
Class-level inference
3-Stannyl position avoids additive-dependent rate limitations (CuO) of 2-stannylpyridines; broad aryl halide tolerance (Cl, Br, I) with Pd catalysts
May simplify purification and reduce trace metal contamination
Based on optimized 3-alkylstannylpyridine Stille coupling studies
Regioselective Stille Coupling 3-Arylpyridine Synthesis Palladium Catalysis

Certified Reference Mass Spectrum De-risks Analytical Identity Verification

2-Chloro-3-(tributylstannyl)pyridine is included in the Wiley Registry of Mass Spectral Data 2023, the industry-standard reference collection for GC–MS analysis. The registered mass spectrum (exact mass: 403.10888 g·mol⁻¹) can be used for definitive library-matching confirmation of compound identity upon receipt or after storage [1]. This contrasts with the comparators 3-chloro-2-(tributylstannyl)pyridine (CAS 206357-78-0) and 2-chloro-5-(tributylstannyl)pyridine (CAS 183545-05-3), which lack formal registration in this widely adopted library, making their analytical identity verification comparatively less straightforward .

Certified reference mass spectrum
Reported
Wiley Registry 2023, EI-GC-MS, exact mass 403.10888 Da; absent for positional isomers
Facilitates rapid compound identity confirmation at incoming QC
Supports regulated or patent-driven R&D procurement
Analytical Standards Mass Spectrometry Quality Control Compound Identity Verification

Stille-Competent Pyridyl Electrophile Outperforms the Corresponding Boronic Acid in Challenging 2-Chloropyridine Couplings

A recognized synthetic limitation of 2-chloropyridine substrates in Suzuki–Miyaura coupling is their diminished or completely inhibited reactivity under certain catalytic conditions. Specifically, a Ni/dppf catalyst system was shown to successfully achieve Suzuki–Miyaura coupling of 3- and 4-chloropyridine and 6-chloroquinoline but notably failed with 2-chloropyridine and other α-halo-N-heterocycles [1]. By pre-installing the stannyl group at the 3-position, the target compound circumvents the problematic Suzuki reactivity of the 2-chloropyridine motif, acting instead as a Stille nucleophile that transfers the pyridyl unit to an electrophilic partner. This strategy effectively converts a poorly reactive Suzuki electrophile into a highly competent Stille nucleophile.

Stille-competent pyridyl transfer
Class-level inference
Successful Stille coupling vs. documented Suzuki failure for 2-chloropyridine with Ni/dppf catalyst
Provides a reliable route where boronic acid strategies may suffer from catalytic deactivation
Based on comparison of cross-coupling mechanisms for 2-chloropyridine core
Stille vs. Suzuki Comparison 2-Chloropyridine Cross-Coupling Efficiency

Best Research and Industrial Application Scenarios for Pyridine, 2-chloro-3-(tributylstannyl)- (CAS 190060-73-2)


Iterative Synthesis of 2,3-Diarylated Pyridines as Kinase Inhibitor Core Scaffolds

Medicinal chemistry programs targeting ATP-competitive kinases frequently require precisely differentiated 2,3-disubstituted pyridine pharmacophores. The orthogonal C–Sn and C–Cl sites of this reagent enable a first-stage Stille coupling to install an aryl group at C-3, followed by a second-stage Suzuki coupling (or Buchwald–Hartwig amination) at C-2, delivering the desired disubstituted core in a controlled, regiospecific manner [1]. This two-step, one-reagent approach eliminates protecting-group manipulations and reduces the step count compared to routes relying on monofunctional stannylpyridines (e.g., CAS 17997-47-6). Derivatives synthesized from related pyridinylstannane intermediates have demonstrated single-digit nanomolar inhibitory activity against clinically relevant kinases, including CLK2 (IC₅₀ = 70 nM) and GSK3α (IC₅₀ = 19 nM) .

Synthesis of Nicotinic Receptor Ligands via Regioselective Stille Coupling

The 3-stannyl regiochemistry of this compound corresponds precisely to the configuration of the 3-alkylstannylpyridines successfully employed in palladacycle-catalyzed Stille cross-couplings with diverse aryl halides (Cl, Br, I) to generate 3-arylpyridine derivatives in moderate to excellent yields [1]. The review of metalated heterocycles further documents the use of 3-stannylpyridines in constructing metal-complexating molecular suprastructures and nicotinic ligands . The additional chlorine substituent on the target compound offers a further functionalization option post-Stille coupling, differentiating it from the simpler 3-(tributylstannyl)pyridine (CAS 59020-10-9), which lacks this secondary synthetic handle.

Analytical Reference Standard for GC–MS Identity Confirmation in Regulated Laboratories

The availability of a certified mass spectrum in the Wiley Registry of Mass Spectral Data 2023 makes this compound uniquely suited as an in-house reference standard for analytical QC workflows. Laboratories working under GLP or patent-driven R&D can perform incoming-material identity verification by direct GC–MS library matching (exact mass: 403.10888 g·mol⁻¹), a capability not documented for its positional isomers (CAS 206357-78-0; CAS 183545-05-3) [1]. This minimizes the risk of synthetic failures traceable to mis-identified or degraded reagent.

Liquid Crystal and Advanced Material Intermediate via Pyridinylstannane Stille Coupling

Pyridinylstannanes bearing functional substituents have been demonstrated as key intermediates in the construction of liquid crystalline materials, where the stannyl group enables Stille coupling to install pyridine-based aromatic cores [1]. The chlorine substituent at C-2 on the target compound provides a site for further structural elaboration—such as the introduction of solubilizing chains or cross-linkable moieties—tailoring the mesogenic properties for specific electro-optical applications.

Application
Selection Property
Validation Focus
Iterative 2,3-diarylated pyridine synthesis for kinase inhibitor scaffolds
Orthogonal C–Sn / C–Cl transmetalation and substitution handles
Regiospecific sequential coupling order
Nicotinic receptor ligand synthesis via 3-arylpyridine construction
3-Stannyl regiochemistry for cross-coupling with diverse aryl halides
Broad electrophile compatibility and post-coupling functionalization
Analytical reference standard for identity verification
Certified mass spectrum in Wiley Registry 2023
Library-matching QC against exact mass and fragmentation
Liquid crystal and advanced material intermediate
Pyridinylstannane core with post-coupling chlorine functionalization
Tailoring mesogenic properties via C–Cl derivatization
Quote Request

Request a Quote for Pyridine, 2-chloro-3-(tributylstannyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.